Ethanol-2,2,2-d3

Catalog No.
S1536819
CAS No.
1759-87-1
M.F
C2H6O
M. Wt
49.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-2,2,2-d3

CAS Number

1759-87-1

Product Name

Ethanol-2,2,2-d3

IUPAC Name

2,2,2-trideuterioethanol

Molecular Formula

C2H6O

Molecular Weight

49.09 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3

InChI Key

LFQSCWFLJHTTHZ-FIBGUPNXSA-N

SMILES

CCO

Canonical SMILES

CCO

Isomeric SMILES

[2H]C([2H])([2H])CO

Studying Ethanol Metabolism:

  • Tracing metabolic pathways: By replacing the three hydrogen atoms on the methyl group of ethanol with deuterium (a heavier isotope of hydrogen), scientists can track the fate of ethanol molecules within an organism. This allows them to map and understand the specific biochemical pathways involved in ethanol breakdown [].
  • Investigating the effects of ethanol on various organs and tissues: Researchers can use ethanol-2,2,2-d3 to study how different organs and tissues, such as the liver, kidneys, and brain, metabolize ethanol and how this process might be affected by various factors like disease or medication [].

Other Applications:

  • Deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy: Due to its specific isotopic composition, ethanol-2,2,2-d3 can be used as a solvent in NMR experiments. This helps to improve the clarity of the resulting spectra by reducing signal overlap from the solvent itself, allowing researchers to better understand the structure and function of other molecules being analyzed [].
  • Studying the metabolism of other alcohols: The metabolic pathways involved in breaking down ethanol-2,2,2-d3 closely resemble those for other short-chain alcohols like methanol and propanol. This makes it a valuable tool for researchers investigating the metabolism of these other alcohols as well [].

Ethanol-2,2,2-d3, also known as deuterated ethanol, is a stable isotopic variant of ethanol where all three hydrogen atoms on the terminal carbon are replaced by deuterium atoms. Its chemical formula is C2H5D3\text{C}_2\text{H}_5\text{D}_3 or CD3CH2OH\text{CD}_3\text{CH}_2\text{OH}. Deuterium is a non-radioactive isotope of hydrogen, which makes ethanol-2,2,2-d3 particularly useful in various scientific applications, including nuclear magnetic resonance spectroscopy and isotopic labeling in

  • Flammability: Flammable liquid. Flash point expected to be similar to ethanol (approximately 13°C) []. Keep away from heat, sparks, and open flames.
  • Toxicity: Similar toxicity profile to ethanol. Ethanol is a central nervous system depressant and can cause intoxication at high doses []. Due to the minimal amount of Ethanol-2,2,2-d3 typically used in research, acute toxicity is a low concern. However, proper laboratory safety protocols should always be followed when handling the compound, including wearing gloves, safety glasses, and working in a fume hood.
Similar to those of regular ethanol. Notably, it can undergo:

  • Dehydrogenation: The removal of hydrogen atoms can be observed in reactions involving transition metal clusters. For instance, when ethanol-2,2,2-d3 interacts with iron clusters, it can form dehydrogenated products through simple chemisorption processes .
  • Substitution Reactions: In the presence of strong electrophiles, the deuterium atoms can be substituted, allowing for studies on reaction mechanisms and kinetics.
  • Hydrogen Exchange: Ethanol-2,2,2-d3 can exchange its deuterium atoms with hydrogen atoms from other molecules under certain conditions.

Ethanol-2,2,2-d3 can be synthesized through several methods:

  • Deuteration of Ethanol: This process involves the reaction of regular ethanol with deuterium gas or deuterated reagents under controlled conditions.
    C2H5OH+D2C2H5D3+H2O\text{C}_2\text{H}_5\text{OH}+\text{D}_2\rightarrow \text{C}_2\text{H}_5\text{D}_3+\text{H}_2\text{O}
  • Reduction Reactions: Certain reduction processes involving deuterated reagents can yield ethanol-2,2,2-d3 as a product.
  • Chemical Exchange: Ethanol can undergo exchange reactions with deuterated solvents or reagents to incorporate deuterium into its structure .

Ethanol-2,2,2-d3 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as a solvent in NMR spectroscopy due to its unique isotopic properties that reduce background noise and enhance signal clarity.
  • Isotopic Labeling: It serves as a tracer in metabolic studies and chemical reaction mechanisms.
  • Solvent in Organic Synthesis: Its use as a solvent helps in various organic reactions where the isotopic labeling is essential for tracking reactants and products .

Studies involving ethanol-2,2,2-d3 often focus on its interactions with various compounds:

  • Metal Clusters: Research shows that it interacts with transition metal clusters leading to unique chemisorption behaviors. These interactions help elucidate fundamental principles of catalysis and surface chemistry .
  • Biological Systems: Interaction studies in biological contexts reveal how the presence of deuterium affects metabolic pathways and enzyme activity compared to normal hydrogen-containing compounds .

Ethanol-2,2,2-d3 shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
EthanolC₂H₅OHCommon alcohol used widely in beverages and solvents.
1-PropanolC₃H₈OA primary alcohol with one more carbon than ethanol.
1-DeuteroethanolC₂H₅D₁OSimilar to ethanol but contains one deuterium atom.
1-ButanolC₄H₁₀OA four-carbon alcohol used as a solvent and intermediate.
1-PentanolC₅H₁₂OA five-carbon alcohol used in organic synthesis.

Ethanol-2,2,2-d3 is unique due to its complete substitution of hydrogen with deuterium at specific positions (the terminal carbon), which allows for distinct physical and chemical properties compared to its non-deuterated counterparts .

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Ethanol-2,2,2-d3

Dates

Modify: 2023-08-15

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